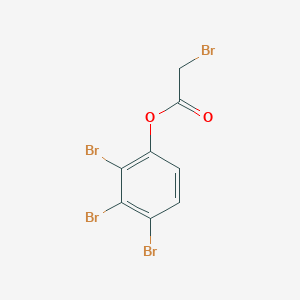
2,3,4-Tribromophenyl bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tribromophenyl bromoacetate is an organic compound that belongs to the class of brominated phenyl esters It is characterized by the presence of three bromine atoms attached to the phenyl ring and a bromoacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tribromophenyl bromoacetate typically involves the bromination of phenyl acetate followed by esterification. One common method is the bromination of phenyl acetate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 4 positions on the phenyl ring. The resulting tribromophenyl acetate is then reacted with bromoacetyl chloride in the presence of a base such as pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromophenyl bromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for these reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield phenols.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,4-Tribromophenyl bromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of flame retardants and other brominated compounds for industrial applications
Mechanism of Action
The mechanism of action of 2,3,4-Tribromophenyl bromoacetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the phenyl ring can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing bromoacetic acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: Similar in structure but lacks the bromoacetate group.
2,3,4-Tribromophenol: Similar bromination pattern but without the ester group. It has applications in organic synthesis and as an intermediate in chemical production.
Uniqueness
2,3,4-Tribromophenyl bromoacetate is unique due to the presence of both the tribromophenyl and bromoacetate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
66989-14-8 |
|---|---|
Molecular Formula |
C8H4Br4O2 |
Molecular Weight |
451.73 g/mol |
IUPAC Name |
(2,3,4-tribromophenyl) 2-bromoacetate |
InChI |
InChI=1S/C8H4Br4O2/c9-3-6(13)14-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2 |
InChI Key |
RLEYNVKEDUANTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(=O)CBr)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















